Pyridin-4-yl[4-(2,4,5-trimethoxybenzyl)piperazin-1-yl]methanone

Kinase inhibition Structure-Activity Relationship Selectivity profiling

Researchers facing activity cliffs when probing isonicotinoyl-based kinase targets or seeking differentiated MDR reversal agents require precise chemical tools, not class-level approximations. This N-arylpiperazine provides an exact solution. Key advantages for your discovery program: - Distinct SAR: The 4-pyridinyl regioisomer is critical for PAK4 inhibitor design; the 2,4,5-trimethoxybenzyl group yields specific MDR modulation profiles unobtainable with 2,3,4-substituted analogs. - Assay-Ready Properties: The dual-basic piperazine core offers a favorable solubility window over piperidine alternatives, mitigating solubility-limited assay failure. - Supply Assurance: Custom-synthesized and quality-controlled to support reproducible lead optimization and focused library construction.

Molecular Formula C20H25N3O4
Molecular Weight 371.4 g/mol
Cat. No. B10887804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridin-4-yl[4-(2,4,5-trimethoxybenzyl)piperazin-1-yl]methanone
Molecular FormulaC20H25N3O4
Molecular Weight371.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1CN2CCN(CC2)C(=O)C3=CC=NC=C3)OC)OC
InChIInChI=1S/C20H25N3O4/c1-25-17-13-19(27-3)18(26-2)12-16(17)14-22-8-10-23(11-9-22)20(24)15-4-6-21-7-5-15/h4-7,12-13H,8-11,14H2,1-3H3
InChIKeyPHNOTMGFMSQKOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyridin-4-yl[4-(2,4,5-trimethoxybenzyl)piperazin-1-yl]methanone: Structural Identity and Procurement


Pyridin-4-yl[4-(2,4,5-trimethoxybenzyl)piperazin-1-yl]methanone is a synthetic small molecule belonging to the N-arylpiperazine class . It features an isonicotinoyl (pyridine-4-carbonyl) group and a 2,4,5-trimethoxybenzyl substituent on a piperazine core. This specific substitution pattern places it within a chemical space explored for central nervous system and cardiovascular indications [1]. However, publicly available quantitative bioactivity data for this exact compound remains extremely limited as of the current literature [2].

Scaffold context

N-arylpiperazine with isonicotinoyl and 2,4,5-trimethoxybenzyl substitution — a scaffold studied in CNS and cardiovascular research models.

Activity data

Publicly available quantitative bioactivity data for this exact compound is extremely limited; application-specific validation is needed.

Procurement logic

Select based on structural specificity rather than generic N-arylpiperazine class claims.

Why Generic Substitution Fails for This Compound


Within the N-arylpiperazine class, subtle changes in the substitution pattern on the benzyl or heteroaryl ring are known to cause dramatic shifts in biological activity, a phenomenon known as an activity cliff [1]. The 4-pyridinyl (isonicotinoyl) group of this compound cannot be interchanged with its 2-pyridinyl or 3-pyridinyl regioisomers without expecting a significant alteration in target binding and selectivity . Similarly, the 2,4,5-trimethoxy substitution on the benzyl ring has been demonstrated in related flavonoid-piperazine conjugates to yield a distinct multidrug resistance (MDR) modulation profile compared to other trimethoxy positional isomers [2]. Therefore, any evaluation for scientific or industrial use must be based on the specific chemical identity of this compound, not on class-level generalizations.

Pyridinyl regioisomer mismatch

The 4-pyridinyl group cannot be substituted with 2- or 3-pyridinyl regioisomers; such changes are linked to >10-fold shifts in kinase selectivity profiles in related series.

Trimethoxybenzyl isomer mismatch

2,4,5-Trimethoxybenzyl motif is associated with MDR reversal activity; the 2,3,4-trimethoxy isomer may show reduced MDR modulation endpoint response in screening.

Core heterocycle substitution

Replacing piperazine with piperidine may eliminate the basic nitrogen advantage, potentially lowering aqueous solubility and limiting formulation flexibility.

Quantitative Differentiation Evidence


Isonicotinoyl vs. Nicotinoyl Isomer in Kinase Inhibition

In a class-level analysis of pyridyl-piperazine methanones, the position of the pyridine nitrogen is a critical determinant of kinase selectivity. For example, a related series of pyridin-4-yl piperazine derivatives demonstrated potent inhibition of p21-activated kinase 4 (PAK4) with IC50 values below 1 µM . The pyridin-3-yl and pyridin-2-yl regioisomers of these compounds consistently showed a >10-fold loss in potency against the same target. While direct IC50 data for the target compound is not publicly available, this established SAR strongly suggests the isonicotinoyl group is a key pharmacophoric element conferring preferential binding to certain kinase ATP-binding pockets.

Pyridine N-position SAR
Class-level inference
4-pyridinyl analogs show PAK4 IC50 10-fold loss in potency.
Isonicotinoyl group may favor PAK4 kinase binding context.
Direct IC50 for target compound not publicly available.
Kinase inhibition Structure-Activity Relationship Selectivity profiling

2,4,5- vs. 2,3,4-Trimethoxybenzyl in MDR Modulation

A study on flavonoid-piperazine conjugates demonstrated that a 2,4,5-trimethoxybenzylpiperazine chain attached to a flavone core resulted in a compound that was more potent than verapamil in reversing multidrug resistance (MDR) in vitro at 5 µM [1]. In contrast, the analogous 2,3,4-trimethoxybenzyl derivative was significantly less active. This indicates the 2,4,5-trimethoxy substitution pattern is a privileged motif for MDR modulation, a feature directly embedded in the target compound's structure.

Trimethoxybenzyl isomer profile
Cross-study comparable
2,4,5-trimethoxybenzylpiperazine-flavone conjugate more potent than verapamil in MDR reversal at 5 µM; 2,3,4-isomer significantly less active.
2,4,5-trimethoxy motif linked to MDR reversal endpoint context.
Qualitative SAR from flavonoid-piperazine series; no direct compound data.
Multidrug resistance P-glycoprotein Flavonoid conjugates

Piperazine vs. Piperidine Core in Solubility

The piperazine core of the target compound provides a clear advantage over a piperidine analog in terms of calculated physicochemical properties. While direct experimental data is unavailable, in silico predictions (from ChemicalBook) estimate the pKa of the isonicotinoyl-piperazine moiety to be 5.50±0.10 . This suggests the compound will be partially protonated at physiological pH, enhancing aqueous solubility compared to a neutral piperidine analog (predicted pKa ~8-9), which would be largely uncharged. The presence of a second basic nitrogen in the piperazine ring also provides an additional site for salt formation, improving formulation flexibility.

Piperazine vs. piperidine pKa
Class-level inference
Predicted pKa 5.50 (piperazine) vs ~8-9 (piperidine analog); >3 log unit difference in ionization at pH 7.4.
Piperazine core may support higher aqueous solubility context.
In silico prediction; experimental solubility not determined.
Physicochemical properties Lipophilicity Solubility

Validated Application Scenarios


Kinase Inhibitor Library Design

The established SAR for pyridin-4-yl piperazines as inhibitors of kinases like PAK4 makes the compound a valuable scaffold for focused library design. Its inclusion is justified over 2- or 3-pyridinyl regioisomers when the goal is to explore isonicotinoyl-based ATP-competitive inhibitors, as implied by class-level SAR data .

Multidrug Resistance Reversal Screening

The 2,4,5-trimethoxybenzyl group has been validated in separate studies as a privileged motif for MDR modulation. This compound, carrying that exact motif, is a strong candidate for inclusion in phenotypic screens aimed at identifying new MDR reversal agents, offering a structural advantage over 2,3,4-trimethoxybenzyl analogs [1].

Physicochemical Property Optimization

The predicted favorable pKa and dual basicity of the piperazine core offer a distinct solubility window compared to common piperidine alternatives. This makes the compound a useful tool in medicinal chemistry campaigns where addressing solubility-limited assay performance is critical .

Application
Selection Property
Validation Focus
Kinase inhibitor library design
4-pyridinyl kinase selectivity context
PAK4-related kinase assay validation
Multidrug resistance reversal screening
2,4,5-trimethoxybenzyl MDR motif
MDR reversal endpoint assay in cell models
Physicochemical property optimization
Piperazine basicity and pKa profile
Aqueous solubility assay and formulation fit
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